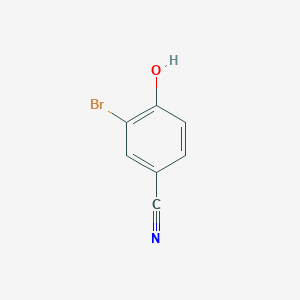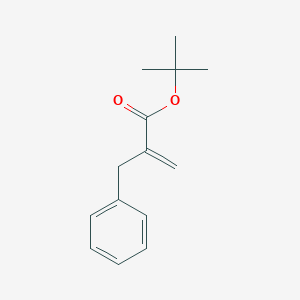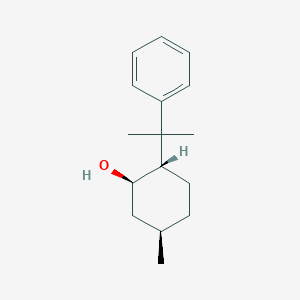
(-)-8-Phenylmenthol
Overview
Description
(-)-8-Phenylmenthol: is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure. This compound is known for its unique stereochemistry and has been studied for various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (-)-8-Phenylmenthol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with (-)-menthone to form the desired product.
Hydrogenation: Another method involves the hydrogenation of (-)-8-Phenylmenthone using a suitable catalyst such as palladium on carbon. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-8-Phenylmenthol can undergo oxidation reactions to form (-)-8-Phenylmenthone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products Formed:
Oxidation: (-)-8-Phenylmenthone
Reduction: this compound derivatives
Substitution: Various substituted phenylmenthol compounds
Scientific Research Applications
Chemistry:
Chiral Catalysts: (-)-8-Phenylmenthol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Ligand Synthesis: It serves as a ligand in the preparation of chiral catalysts for enantioselective reactions.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Flavor and Fragrance: The compound is explored for its potential use in the flavor and fragrance industry due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (-)-8-Phenylmenthol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biochemical pathways by influencing the activity of enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Menthol: A widely known compound with similar structural features but lacks the phenyl group.
(-)-8-Phenylmenthone: The oxidized form of (-)-8-Phenylmenthol.
8-Phenylmenthol: The racemic mixture of the compound.
Uniqueness:
Chirality: this compound is unique due to its specific stereochemistry, which imparts distinct properties compared to its racemic mixture.
Phenyl Group:
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQIZFCJMGWUGZ-BPLDGKMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369326 | |
| Record name | (-)-Phenmenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65253-04-5 | |
| Record name | (-)-Phenmenthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-8-Phenylmenthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




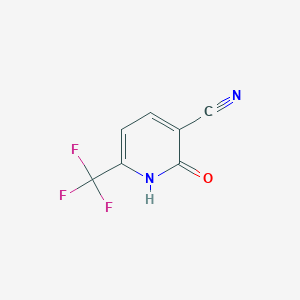
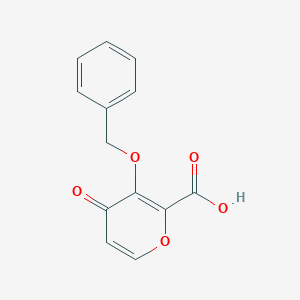



![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)


